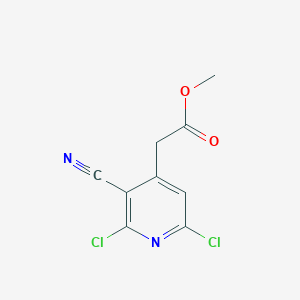

Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVNRQHDVZTPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731503 | |

| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39621-02-8 | |

| Record name | Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Introduction

Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of arylpicolinate herbicides. Its molecular architecture, featuring a highly functionalized pyridine core, makes it a versatile building block in modern agrochemical development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and mechanism of action, tailored for researchers, scientists, and professionals in the field of drug and agrochemical development. The strategic importance of this compound lies in its contribution to the creation of next-generation herbicides, such as Halauxifen-methyl, which are effective at lower application rates for the control of broadleaf weeds.[1][2]

Chemical and Physical Properties

The precise physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation. Below is a summary of its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 39621-02-8 | [3][4] |

| Molecular Formula | C9H6Cl2N2O2 | [3] |

| Molecular Weight | 245.06 g/mol | [3] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥99.0% | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic strategy involves the construction of the substituted pyridine ring followed by cross-coupling reactions.[1] The rationale behind this approach is the ability to introduce diverse functionalities at specific positions of the pyridine core, which is essential for developing novel active ingredients.

Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The choice of reagents and reaction conditions is critical for achieving the desired chemical transformations while minimizing side reactions.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Exemplary)

A frequently employed method for the synthesis of related structures involves a Suzuki cross-coupling reaction. This protocol is self-validating as the progress of each step can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

Preparation of the Pyridine Core: The synthesis often commences with a suitably substituted dichloropyridine precursor.[6]

-

Amino Group Protection: In some synthetic routes, an existing amino group on the pyridine ring is protected to prevent unwanted side reactions during subsequent steps.[7]

-

Coupling Reaction: A key step is the Suzuki or a similar cross-coupling reaction to introduce the aryl group. This typically involves reacting the dichloropyridine intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base.[1]

-

Introduction of the Cyano Group: Cyanation can be achieved through various methods, including nucleophilic substitution with a cyanide salt.

-

Esterification: The carboxylic acid functionality can be converted to the methyl ester using methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[7]

-

Deprotection and Purification: If a protecting group was used, it is removed in the final step. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final product of high purity.[7]

Applications in Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of the herbicide Halauxifen-methyl.[1][8] Halauxifen-methyl is the active ingredient in several commercial herbicides and is known for its efficacy against a wide range of broadleaf weeds at low use rates.[1][2] The unique substitution pattern of the pyridine ring, facilitated by intermediates like this compound, is crucial for its biological activity.

Mechanism of Action

Herbicides derived from this intermediate, such as Halauxifen-methyl, belong to the synthetic auxin class of herbicides (Group I).[2] Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants.[2]

Herbicidal Activity Pathway

The following diagram illustrates the mechanism of action of synthetic auxin herbicides.

Caption: The mechanism of action of synthetic auxin herbicides derived from the topic compound.

In susceptible plants, Halauxifen-methyl is rapidly absorbed by the leaves and roots and translocates throughout the plant, accumulating in the meristematic tissues.[2] There, it binds to auxin receptors, leading to an overstimulation of auxin-regulated genes. This disrupts various growth processes, causing symptoms such as epinasty, stem twisting, and ultimately, plant death.[2]

Safety and Handling

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[10][11]

-

Skin Protection: Chemical-resistant gloves and a lab coat should be worn to avoid skin contact.[10][11]

-

Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to prevent inhalation.[10][11]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person into fresh air.[10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

In all cases of exposure, seek medical attention.

Conclusion

This compound is a cornerstone intermediate in the synthesis of modern synthetic auxin herbicides. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for agrochemical researchers. A thorough understanding of its synthesis, applications, and mechanism of action is essential for the continued development of innovative and effective crop protection solutions. The information presented in this guide serves as a comprehensive resource for professionals in the field, enabling them to leverage the full potential of this important chemical entity.

References

- Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174.

- ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.

- Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka.

- American Chemical Society. (n.d.). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.

- Sigma-Aldrich. (2024).

- Merck Millipore. (n.d.).

- ChemicalBook. (n.d.). 39621-02-8(methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)

- Thermo Fisher Scientific. (2025).

- BOC Sciences. (n.d.). CAS 13539-13-4 2,5-Bis(oCtyldithio)-1,3,4-thiadiazole.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on GF-2685 Herbicide.

- SynZeal. (n.d.).

- Fisher Scientific. (2025).

- PubChem. (n.d.). Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate.

- BLDpharm. (n.d.). 39621-02-8|Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)

- ChemSRC. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine.

- ChemicalBook. (2024). 2,5-Bis(octyldithio)-1,3,4-thiadiazole (CAS 13539-13-4).

- ChemicalBook. (n.d.).

- PubChem. (n.d.). Methyl 2-(6-chloropyridin-3-yl)acetate.

- PubChem. (n.d.). Methyl 2,6-dichlorophenylacetate.

- Orion Cientific. (n.d.). Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)

-

2a biotech. (n.d.). Products. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGwfwUc6dOYdFmlEetbadKD4Mr2hxhCVOE-9nkIAR5izspQkf_LkFzIb0yrgm0RvQ1sm3EuX2Deu0fKc4RB0keXIgt_-enW5dgIs0GqysOrppLj8MRb9ka3LoYt9BLxlP28xJM2ycPKbF80jto3KeaaQtDA==]([Link]

Sources

- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 2. apvma.gov.au [apvma.gov.au]

- 3. 39621-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 39621-02-8|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 7. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. synzeal.com [synzeal.com]

An In-Depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a key chemical intermediate with the CAS Number 39621-02-8 . The document elucidates the compound's chemical properties, its strategic importance as a building block in medicinal chemistry, and a proposed synthetic pathway. Emphasis is placed on the broader significance of the cyanopyridine scaffold in drug discovery, highlighting its role in the development of novel therapeutics. This guide is intended to serve as a valuable resource for professionals engaged in organic synthesis and pharmaceutical research, offering insights into the utility and handling of this versatile compound.

Introduction: A Profile of a Versatile Intermediate

This compound is a polysubstituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a dichlorinated pyridine ring with cyano and methyl acetate substituents, offers multiple reactive sites for further chemical transformations. This strategic arrangement of functional groups makes it a desirable precursor for the synthesis of more complex heterocyclic compounds, particularly in the realm of pharmaceutical and agrochemical development.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39621-02-8 | |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | |

| Molecular Weight | 245.06 g/mol | |

| Chemical Name | This compound | |

| Classification | Organic Building Block, Chloride, Nitrile, Ester |

The Cyanopyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The true value of this compound as a synthetic intermediate is best understood within the broader context of its core chemical scaffold: cyanopyridine. Cyanopyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.

The unique electronic properties of the pyridine ring, combined with the reactivity of the nitrile group, provide a foundation for the development of a wide array of therapeutic agents.[3] The nitrile moiety is particularly versatile, as it can be readily converted into other functional groups such as carboxylic acids, amides, and amines, opening up a vast landscape of potential molecular architectures.[3]

Extensive research has demonstrated that cyanopyridine derivatives exhibit a wide spectrum of pharmacological effects, including:

-

Anticancer Activity: Many cyanopyridine-based compounds have shown promise as cytotoxic agents and kinase inhibitors, which are crucial mechanisms in cancer therapy.[3]

-

Antimicrobial Properties: This class of compounds has been investigated for its potential as antibacterial, antifungal, and antiviral agents.[3]

-

Enzyme Inhibition: The cyanopyridine scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease.

-

Anticonvulsant and Anti-Alzheimer's Potential: Preliminary studies have suggested that certain cyanopyridine derivatives may have therapeutic applications in neurological disorders.[3]

The relationship between the structure of cyanopyridine derivatives and their biological activity is a subject of ongoing research, with molecular docking studies often used to elucidate their mechanisms of action.[3] The inherent versatility of this scaffold ensures its continued importance in the discovery of novel drug candidates.

Synthesis and Reaction Pathways

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on established chemical transformations of similar pyridine derivatives. A likely precursor for this compound is 2,6-dihydroxy-3-cyano-4-methylpyridine.

A key transformation in the synthesis of chlorinated pyridine derivatives is the conversion of hydroxyl groups to chlorides. A common and effective method for this is the use of phosphorus oxychloride (POCl₃). A patented process for the synthesis of the closely related compound, 2,6-dichloro-3-cyano-4-methylpyridine, involves the reaction of 2,6-dihydroxy-3-cyano-4-methyl-pyridine with phosphorus oxychloride in the presence of a basic nitrogen compound, such as quinoline, at elevated temperatures.[4]

Following the chlorination of the pyridine ring, the subsequent introduction of the methyl acetate group at the 4-position would likely proceed through a nucleophilic substitution reaction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Considerations for Cyanopyridine Synthesis

The synthesis of cyanopyridine derivatives often involves multi-component reactions, which are highly efficient processes that allow for the rapid generation of molecular complexity from simple starting materials.[5] Modern synthetic methodologies, such as microwave-assisted organic synthesis, have been successfully applied to the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, offering advantages of shorter reaction times, higher yields, and environmentally friendly conditions.[6]

A general protocol for the synthesis of a 3-cyanopyridine derivative via a Suzuki coupling reaction is as follows:

Protocol: Suzuki Coupling for the Synthesis of a Phenyl-Substituted 3-Cyanopyridine [7]

-

In a round-bottom flask, combine 3-bromo-6-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,2-dimethoxyethane and water to the flask.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

As a chemical intermediate, this compound is not intended for direct therapeutic use but rather as a foundational component in the synthesis of active pharmaceutical ingredients (APIs). Its utility lies in its ability to be incorporated into larger, more complex molecules with desired pharmacological properties.

The dichloro and cyano functionalities on the pyridine ring serve as handles for a variety of chemical modifications, allowing for the exploration of a diverse chemical space in the pursuit of novel drug candidates. The methyl acetate group can also be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.

Given the established biological activities of the cyanopyridine scaffold, this intermediate is of particular interest for the development of drugs in the following therapeutic areas:

-

Oncology

-

Infectious diseases

-

Neurological disorders

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling chlorinated and cyano-containing heterocyclic compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

It is imperative to consult the supplier's safety information and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a strategically important chemical intermediate, deriving its value from the versatile and biologically significant cyanopyridine scaffold. Its polysubstituted nature provides a flexible platform for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery. For researchers and scientists in pharmaceutical and chemical development, a thorough understanding of this compound's properties and its place within the broader landscape of medicinal chemistry is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

-

Unlocking Potential: 3-Cyanopyridine as a Versatile Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

- Mirza, B. (2015). An Efficient Protocol for Synthesis of 2-amino-3-cyanopyridine Derivatives using Nano-modified SBA-15. Journal of Chemical and Pharmaceutical Research, 7(10), 633-636.

- Synthesis method of cyanopyridine and derivatives thereof. (2013). Google Patents.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.

- Process for the manufacture of 2,6-dichloropyridine derivatives. (1978). Google Patents.

- Hughes, T. E., et al. (2004). NVP-DPP728: (1-[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl-2-cyano-(S)-pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597-11603.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000). Google Patents.

- Dodia, J. V. (2024). Synthesis and evaluation of 6-aryl-3-cyano-4-dihydropyridines. World Journal of Advanced Research and Reviews, 21(02), 1236–1243.

- Amine derivatives and antimycotic agent. (2000). Google Patents.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2001). Google Patents.

- Raj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Biomolecules, 12(8), 1093.

- 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines. (1996). Google Patents.

- Rodinovskaya, L., et al. (2006). Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. Synthesis, 2006(14), 2357-2364.

-

Raj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 7, 2026, from [Link]

- Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(18), 5949-5957.

- Mateev, E., et al. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. Molecules, 27(21), 7269.

- Lindsay-Scott, P. J., et al. (2025). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development.

- Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol. (2023). Molecules, 28(1), 28.

- Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. (2023). Molecules, 28(16), 6434.

- Huffman, J. W., et al. (1996). Synthesis and pharmacology of a hybrid cannabinoid. Bioorganic & Medicinal Chemistry, 4(4), 563-570.

Sources

- 1. Pyridine Derivatives - Agrochemical Intermediates (128) [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 5. journals.iau.ir [journals.iau.ir]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into the core physicochemical properties, outlines a robust synthetic pathway, establishes a framework for analytical characterization, and explores its potential applications as a key building block for novel therapeutic agents. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in the field.

Core Molecular Attributes

This compound is a key chemical intermediate characterized by a densely functionalized pyridine core. The presence of two chlorine atoms, a nitrile group, and a methyl acetate substituent provides multiple reaction sites for further chemical elaboration.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in complex synthetic campaigns. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 245.06 g/mol | [2] |

| CAS Number | 39621-02-8 | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically >97% (commercially available) | [1] |

Structural Representation

The structural formula of this compound is presented below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of highly substituted pyridines often requires strategic planning to control regioselectivity. A plausible and efficient synthesis of this compound involves the chlorination of a corresponding dihydroxypyridine precursor. This approach is advantageous as the dihydroxy intermediate can be constructed through well-established condensation reactions.

Proposed Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from readily available precursors.

Sources

An In-Depth Technical Guide on the Putative Mechanism of Action of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Introduction

The landscape of modern drug discovery is profoundly shaped by the exploration of novel heterocyclic compounds. Among these, pyridine-based molecules have emerged as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate belongs to a promising subclass known as cyanopyridine derivatives. While the specific mechanism of action for this particular molecule is not yet fully elucidated in peer-reviewed literature, its structural motifs—a dichlorinated pyridine ring, a nitrile group, and an acetate ester—suggest a strong potential for significant biological activity.

This technical guide synthesizes the available evidence from related compounds to propose putative mechanisms of action for this compound. It is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its therapeutic potential. We will explore hypothesized molecular interactions, outline robust experimental protocols for mechanism elucidation, and discuss the structure-activity relationships that likely govern its function.

Part 1: The Cyanopyridine Scaffold: A Privileged Structure in Drug Discovery

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[2] Derivatives of this core have demonstrated a wide spectrum of pharmacological effects, underscoring their versatility and therapeutic relevance.[1][3]

The biological activities associated with cyanopyridine derivatives are extensive and well-documented. A systematic review of the literature highlights their potential in several key therapeutic areas.[1] These compounds are noted for their promise as kinase inhibitors and cytotoxic agents, making them attractive candidates for oncology research.[1]

| Reported Biological Activity | Therapeutic Area | Key Findings | References |

| Anticancer / Cytotoxic | Oncology | Derivatives exhibit cytotoxic effects against various cancer cell lines. | [1][3][4] |

| Kinase Inhibition | Oncology, Inflammation | The cyanopyridine structure is a promising candidate for developing novel kinase inhibitors. | [1] |

| Antimicrobial | Infectious Disease | Potent activity against various bacterial and fungal strains has been observed. | [3][4] |

| Anti-tuberculosis | Infectious Disease | Certain derivatives show good inhibitory activity against Mycobacterium tuberculosis. | [3][4] |

| Antiviral | Infectious Disease | 2-amino-3-cyanopyridine scaffolds have shown potential as antiviral agents. | [2] |

| Enzyme Inhibition | Various | The scaffold can be tailored to inhibit specific enzymes involved in disease pathology. | [1] |

Part 2: Hypothesized Mechanisms of Action

Based on the established activities of the broader cyanopyridine class, we can postulate two primary, potentially overlapping, mechanisms of action for this compound: kinase inhibition and induction of cellular cytotoxicity via apoptosis .

Hypothesis A: Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. The ATP-binding site of kinases is a common target for small molecule inhibitors. The structure of this compound possesses key features—namely the pyridine ring nitrogen and the cyano group—that can act as hydrogen bond acceptors, facilitating a strong interaction within a kinase's active site. This binding would competitively inhibit ATP, disrupting downstream signaling pathways essential for cancer cell proliferation and survival.[1]

Caption: Hypothesized competitive inhibition of a kinase active site.

Hypothesis B: Induction of Apoptosis

The cytotoxic activity reported for many cyanopyridine and related chlorinated heterocyclic compounds often stems from their ability to induce programmed cell death, or apoptosis.[5][6][7] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The compound could introduce cellular stress, leading to the activation of pro-apoptotic proteins like p53 and Bax, which in turn trigger the caspase cascade—a family of proteases that execute the dismantling of the cell.[7]

Caption: A simplified intrinsic pathway for apoptosis induction.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

Caption: A logical workflow for MOA (Mechanism of Action) validation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial step determines the compound's general cytotoxic potential against a panel of relevant human cancer cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8][9]

Methodology:

-

Cell Plating: Seed cancer cells (e.g., A549 lung, HepG2 liver, MCF-7 breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Induction Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Protocol 3: Kinase Inhibition Profiling

To identify specific kinase targets, the compound should be screened against a large panel of purified kinases.

Methodology:

-

Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., LanthaScreen™, Kinase-Glo®).

-

Screening: Screen the compound at a fixed concentration (typically 1-10 µM) against a panel of >100 kinases, including major families like tyrosine kinases and serine/threonine kinases. The assay typically measures the remaining kinase activity after incubation with the compound.

-

Hit Identification: Identify "hits" as kinases showing significant inhibition (e.g., >50%) compared to a control.

-

Dose-Response Validation: For each hit, perform a dose-response assay to determine the specific IC₅₀ value, confirming the compound's potency and selectivity.

Conclusion

This compound is a compound of significant interest due to its foundation on the biologically active cyanopyridine scaffold. Based on extensive data from related molecules, its mechanism of action is likely rooted in the inhibition of key protein kinases and/or the induction of apoptosis in target cells. The dichlorination pattern enhances lipophilicity, aiding cell permeability, while the cyano and pyridine functionalities provide crucial hydrogen bonding capabilities for target engagement.

The experimental framework provided in this guide offers a clear and scientifically rigorous path to confirming these putative mechanisms. Elucidating the precise molecular targets and cellular consequences of treatment with this compound will be a critical step in unlocking its full potential as a lead compound for the development of next-generation therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e202300067. [Link]

-

Al-Ghorbani, M., Al-Ostoot, F. H., & Al-Majid, A. M. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Bentham Science. [Link]

-

Al-Ghorbani, M., Al-Ostoot, F. H., & Al-Majid, A. M. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed. [Link]

-

Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]

-

El-Sayed, N. N. E. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry, 64(10), 5567-5581. [Link]

-

PubChem. (n.d.). Methyl 2-((5,6-dichloropyridazin-4-yl)oxy)acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.

-

Garg, N., & Singh, R. (2023). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. MDPI. [Link]

-

Chempedia. (n.d.). Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. Retrieved from [Link]

-

Wnuk, S., & Rychlik, B. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Paz, F. A. A., et al. (2009). Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2876. [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Raj, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PubMed. [Link]

-

Lock, E. A., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicological Sciences, 121(1), 186-196. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Kumar, A., et al. (2011). Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o202. [Link]

-

Raj, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. MDPI. [Link]

-

Raj, A. A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. ResearchGate. [Link]

-

Wang, J., & Li, H. (2006). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities | Bentham Science [eurekaselect.com]

- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Anticipated Biological Activity of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known Unknowns

In the landscape of drug discovery and chemical biology, we often encounter compounds with well-defined structures but uncharted biological territories. Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate presents such a case. While direct empirical data on its biological activity is not yet prevalent in public-domain literature, its structural motifs—a dichlorinated pyridine ring, a nitrile group, and a methyl acetate side chain—provide a strong foundation for predicting its potential pharmacological profile. This guide is structured to synthesize the existing knowledge on analogous compounds, offering a scientifically-grounded roadmap for initiating research into this promising molecule. By dissecting its constituent parts and their known biological roles, we can formulate hypotheses about its mechanism of action and design a robust experimental strategy for its evaluation.

Section 1: The Chemical Blueprint - Synthesis and Structural Rationale

The journey into understanding the biological potential of any compound begins with its synthesis. Based on established organo-synthetic methodologies for pyridine derivatives, a plausible synthetic route for this compound can be postulated.

Postulated Synthesis Pathway

The synthesis would likely commence with a commercially available pyridine precursor, followed by a series of regioselective reactions to introduce the chloro, cyano, and methyl acetate functionalities. A potential route could involve the chlorination of a pyridine N-oxide, followed by nucleophilic substitution to introduce the cyano group, and finally, a cross-coupling reaction to attach the methyl acetate moiety. Patents describing the synthesis of 2,6-dichloropyridine provide a basis for the initial steps of such a synthesis[1]. The introduction of the cyano group could be achieved through methods like the Rosenmund-von Braun reaction or by using reagents such as cyanogen bromide. The final esterification step could be accomplished through standard procedures.

Caption: A postulated synthetic workflow for this compound.

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents. The 2,6-dichloro substitution pattern is a recurring motif in compounds with demonstrated biological activity. For instance, in a series of 3,5-dichloropyridine derivatives, the presence and position of the chlorine atoms were found to be critical for their antagonistic activity at the P2X(7) receptor[2][3]. While our target compound has a 2,6-dichloro pattern, this highlights the importance of the halogenation pattern for biological target interaction.

Furthermore, the cyanopyridine core is a well-established pharmacophore in anticancer drug discovery. Numerous 3-cyanopyridine derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.[4][5] The cyano group can participate in hydrogen bonding and other interactions within the active sites of target proteins, such as kinases.[6] The methyl acetate side chain, while less commonly associated with potent bioactivity on its own, can influence the compound's solubility, cell permeability, and metabolic stability, thereby modulating its overall pharmacological profile.

Section 2: Predicted Biological Arena - A Focus on Anticancer Potential

The convergence of the dichloropyridine and cyanopyridine functionalities strongly suggests that this compound is a prime candidate for investigation as an anticancer agent.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of anticancer action can be proposed:

-

Kinase Inhibition: Many cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. For example, certain cyanopyridine compounds have shown inhibitory activity against Pim-1 kinase, a proto-oncogene often overexpressed in various cancers.[5][6] The planar pyridine ring can act as a scaffold to present the key interacting groups (cyano, chloro) to the ATP-binding pocket of kinases.

-

Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Novel 3-cyanopyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] This can be mediated through various signaling pathways, including the modulation of apoptosis-related proteins like those in the IAP (Inhibitor of Apoptosis Proteins) family.[4]

-

Tubulin Polymerization Inhibition: Some pyridine derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[7] While less common for cyanopyridines, this remains a plausible mechanism to investigate.

Caption: Hypothesized anticancer mechanisms of action.

Proposed In Vitro Evaluation Strategy

A tiered approach is recommended for the initial in vitro evaluation of this compound.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.

-

Recommended Cell Lines: A diverse panel is crucial. Suggestions include:

-

Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Tier 2: Mechanistic Assays

Based on the results of the primary screening, further assays can be conducted to elucidate the mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[4]

-

Apoptosis Assays:

-

Annexin V-FITC/PI Staining: Differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4]

-

Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction.

-

-

Kinase Inhibition Assays: If a specific kinase is suspected as a target, in vitro kinase assays using recombinant enzymes can be performed to determine direct inhibitory activity.

Data Presentation: IC₅₀ Values

The results of the cytotoxicity assays should be summarized in a table for easy comparison.

| Cell Line | IC₅₀ (µM) [Predicted Range] |

| MCF-7 | 1 - 20 |

| HCT-116 | 1 - 20 |

| A549 | 5 - 50 |

| HeLa | 5 - 50 |

| HepG2 | 1 - 20 |

| MRC-5 | > 50 |

Note: The predicted IC₅₀ ranges are hypothetical and based on the activities of structurally related compounds found in the literature. Actual values will need to be determined experimentally.

Section 3: Advancing to In Vivo Models

Should the in vitro data demonstrate promising and selective anticancer activity, the next logical step is to evaluate the compound's efficacy and safety in a living organism.

Recommended In Vivo Models

-

Xenograft Models in Immunocompromised Mice: This is the gold standard for preclinical anticancer drug testing. Human cancer cells (e.g., HCT-116 or MCF-7) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., BALB/c nude or NOD/SCID). The effect of the test compound on tumor growth, animal survival, and potential toxicity is then monitored.[11]

Experimental Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

-

Cell Implantation: Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Animal Randomization: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control like doxorubicin, and different doses of the test compound).

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

-

Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Caption: A typical workflow for an in vivo subcutaneous xenograft study.

Section 4: Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the intersection of several well-validated pharmacophores. The in-depth analysis of its structural components, supported by the wealth of literature on related dichloropyridine and cyanopyridine derivatives, provides a strong rationale for its investigation as a novel anticancer agent.

The experimental roadmap laid out in this guide, from synthesis and in vitro cytotoxicity screening to mechanistic studies and in vivo evaluation, offers a comprehensive strategy for researchers to unlock the therapeutic potential of this compound. The key to success will lie in a systematic and rigorous experimental approach, guided by the principles of structure-activity relationship and a deep understanding of cancer cell biology. The journey from a promising chemical structure to a potential therapeutic agent is long and challenging, but for compounds like this compound, the scientific foundation for embarking on this journey is firmly in place.

References

-

Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. (2012). Journal of Medicinal Chemistry. [Link]

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. (2012). Journal of Medicinal Chemistry. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim‐1 Inhibitors: Design, Synthesis, Radiolabeling. (2023). ACS Omega. [Link]

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). Molecules. [Link]

-

Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2022). Scientific Reports. [Link]

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). Acta Chimica Slovenica. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

-

In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. (1996). Il Farmaco. [Link]

-

Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2018). ResearchGate. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2022). RSC Medicinal Chemistry. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). Molecules. [Link]

-

ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. (2020). ResearchGate. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2024). International Journal on Science and Technology. [Link]

-

Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2024). Journal of Biochemical and Molecular Toxicology. [Link]

-

Structure–activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2012). Molecules. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. (2008). Biological & Pharmaceutical Bulletin. [Link]

-

RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2024). International Journal on Science and Technology. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2021). Molecules. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]

- Synthesis method of 2,6-dichloropyridine. (2015).

-

Optimizing Organic Synthesis: The Role of 2,6-Dichloro-4-methyl-3-aminopyridine. (n.d.). Autechilo. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002).

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2019). ResearchGate. [Link]

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).

Sources

- 1. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 2. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, and strategic applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of a Polysubstituted Pyridine

This compound, with CAS Number 39621-02-8, is a highly functionalized pyridine derivative.[1] Its structure, featuring two chlorine atoms, a cyano group, and a methyl acetate moiety, offers a versatile platform for a multitude of chemical transformations. Such substituted pyridines are integral components of numerous FDA-approved drugs and serve as crucial intermediates in the synthesis of novel therapeutic agents.[2][3] The strategic placement of reactive sites on the pyridine ring allows for selective modifications, making it a valuable tool in the construction of complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39621-02-8 | [1] |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 245.06 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) |

Synthesis and Purification: A Multi-step Approach

A logical synthetic approach involves three key stages:

-

Chlorination of a Pyridine Precursor: The synthesis would likely begin with a suitably substituted pyridine-N-oxide, which is then chlorinated to introduce the two chlorine atoms at the 2 and 6 positions.

-

Introduction of the Acetonitrile Group: A crucial step is the introduction of the cyanomethyl group at the 4-position of the dichlorinated pyridine ring. This can be achieved through various methods, including nucleophilic substitution of a 4-halo-2,6-dichloropyridine with a cyanide source.[6]

-

Hydrolysis and Esterification: The resulting 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetonitrile would then undergo hydrolysis to the corresponding carboxylic acid, followed by esterification with methanol to yield the final product.[6]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a proposed, detailed experimental protocol based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of 2,6-dichloro-3-cyanopyridine

A suitable starting material, such as 2,6-dihydroxy-3-cyanopyridine, would be reacted with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as quinoline, to yield 2,6-dichloro-3-cyanopyridine.

Step 2: Synthesis of 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetonitrile

To a solution of 2,6-dichloro-3-cyanopyridine in an anhydrous aprotic solvent like THF at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added to deprotonate the 4-position. This is followed by the addition of a suitable electrophile like bromoacetonitrile to introduce the cyanomethyl group.

Step 3: Hydrolysis to 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetic acid

The resulting acetonitrile derivative is then subjected to acidic hydrolysis, for example, by refluxing in a mixture of concentrated hydrochloric acid and an alcohol, to convert the nitrile to a carboxylic acid.[6]

Step 4: Esterification to this compound

Finally, the carboxylic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to afford the target methyl ester.

Purification: The final product would be purified by techniques such as column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by its multiple functional groups. The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the 2 and 6 positions. The ester group can be hydrolyzed or transesterified, and the cyano group can be reduced or hydrolyzed.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the following are predicted key spectroscopic features based on the compound's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR | * ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).* ~4.0 ppm (s, 2H): Methylene protons (-CH₂-).* ~7.5 ppm (s, 1H): Aromatic proton on the pyridine ring. |

| ¹³C NMR | * ~40 ppm: Methylene carbon (-CH₂-).* ~53 ppm: Methyl ester carbon (-OCH₃).* ~115 ppm: Cyano carbon (-CN).* ~120-160 ppm: Aromatic carbons of the pyridine ring.* ~168 ppm: Carbonyl carbon of the ester (-C=O). |

| IR Spectroscopy | * ~2230 cm⁻¹: C≡N stretching vibration.* ~1740 cm⁻¹: C=O stretching vibration of the ester.* ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.* ~700-800 cm⁻¹: C-Cl stretching vibrations. |

| Mass Spectrometry | * [M]⁺: m/z 244 and 246 (due to chlorine isotopes).* Fragmentation: Loss of -OCH₃, -COOCH₃, and Cl. |

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules.[7] The polysubstituted pyridine scaffold is a common feature in a wide range of pharmaceuticals, and this particular building block offers a convenient starting point for creating diverse libraries of compounds for screening.

Synthesis of Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The structure of this compound allows for the strategic introduction of various pharmacophores that can interact with the ATP-binding site of kinases.

For instance, the chlorine atoms can be selectively displaced by amines or other nucleophiles to introduce side chains that can form key hydrogen bonds with the kinase hinge region. The methyl acetate group can be modified to introduce further points of interaction or to modulate the physicochemical properties of the final molecule.

Caption: General strategy for the elaboration of this compound into kinase inhibitors.

A Building Block for Other Therapeutic Agents

Beyond kinase inhibitors, this versatile pyridine derivative can be employed in the synthesis of a wide array of other therapeutic agents. The combination of reactive sites allows for its incorporation into various heterocyclic systems and complex natural product analogs. The cyano group, for instance, can be a precursor to amides, amines, or other nitrogen-containing heterocycles.

Conclusion and Future Outlook

This compound is a strategically important building block with significant potential in medicinal chemistry and drug discovery. Its highly functionalized structure provides a versatile platform for the synthesis of diverse and complex molecules. While detailed public data on this specific compound is somewhat limited, its structural similarity to other key pharmaceutical intermediates suggests a bright future in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. As the demand for targeted therapies continues to grow, the utility of such well-designed and versatile building blocks will undoubtedly increase.

References

[6] Benchmarking the Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Guide to a Promising Synthetic Pathway - Benchchem. (URL not available) [8] The infrared spectrum (black trace, top) of [C 2 ,H 3 ,O] + from methyl... - ResearchGate. (URL not available) [9] 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (URL not available) [10] Swep - the NIST WebBook - National Institute of Standards and Technology. (URL not available) [11] NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [12] Substituted 4-(3-Cyanopyridin-2-ylthio)acetoacetates: New Convenient Reagents for the Synthesis of Heterocycles. (URL not available) [1] 39621-02-8|this compound - BLDpharm. (URL not available) [13] 4. 13C NMR Spectroscopy. (URL not available) [4] Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC - PubMed Central. (URL not available) [14] 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL not available) [15] Supporting Information - The Royal Society of Chemistry. (URL not available) [16] NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [17] Methyl cyanoacetate(105-34-0) 1H NMR spectrum - ChemicalBook. (URL not available) this compound - Sigma-Aldrich. (URL not available) [] Building Blocks in Custom Synthesis for Drug Discovery - BOC Sciences. (URL not available) [19] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL not available) [20] 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed. (URL not available) [21] (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC - NIH. (URL not available) [2] Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC - NIH. (URL not available) [7] US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents. (URL not available) [22] Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - MDPI. (URL not available) [23] Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed Central. (URL not available) [24] Welcome To Hyma Synthesis Pvt. Ltd. (URL not available) [3] Special Issue: Kinase inhibitors - PMC - NIH. (URL not available) Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (URL not available) Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (URL not available) [25] Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed. (URL not available) [26] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL not available) [27] Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC - NIH. (URL not available) [28] Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF - ResearchGate. (URL not available) [29] Methyl 2-(6-cyanopyridin-3-yl)acetate (C9H8N2O2) - PubChemLite. (URL not available) [30] EPA/NIH Mass Spectral Data Base - GovInfo. (URL not available) [31] Synthesis of 2,6-Bis(1-imidazole-2-yl)-4-chloropyridine - ResearchGate. (URL not available) [32] 2,6-dichloro-3-(chloromethyl)-4-methylpyridine - PubChemLite. (URL not available)

Sources

- 1. 39621-02-8|this compound|BLD Pharm [bldpharm.com]

- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]

- 7. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Swep [webbook.nist.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Methyl cyanoacetate(105-34-0) 1H NMR [m.chemicalbook.com]

- 19. jelsciences.com [jelsciences.com]

- 20. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (E)-Methyl 2,6-dichloro-N-cyanobenzimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 25. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. epfl.ch [epfl.ch]

- 27. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. PubChemLite - Methyl 2-(6-cyanopyridin-3-yl)acetate (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 30. govinfo.gov [govinfo.gov]

- 31. researchgate.net [researchgate.net]

- 32. PubChemLite - 2,6-dichloro-3-(chloromethyl)-4-methylpyridine (C7H6Cl3N) [pubchemlite.lcsb.uni.lu]

Discovery of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodology for this compound, a compound of interest for researchers and professionals in drug development and fine chemical synthesis. The document details a plausible and robust synthetic pathway, grounded in established chemical principles for the preparation of functionalized pyridine derivatives. Each synthetic step is accompanied by a detailed experimental protocol, an explanation of the underlying reaction mechanisms, and the rationale for the selection of specific reagents and conditions. Furthermore, this guide outlines the analytical techniques for the characterization of the final compound and its intermediates. All claims and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1] The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, cyanopyridine derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] The target molecule, this compound, presents a unique combination of functionalities: a dichloro-substituted pyridine core, a nitrile group, and an acetic acid methyl ester side chain. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for biological screening.[3]

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, starting from commercially available precursors. The presented synthetic strategy is designed to be efficient and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process. The following diagram illustrates the proposed synthetic route, which will be detailed in the subsequent sections.

Sources

A Technical Guide to the Solubility Profile of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate. While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the compound's key physicochemical properties, offers a qualitative solubility prediction based on its molecular structure, and provides detailed, field-proven experimental protocols for accurate solubility determination. The methodologies described herein, including the gold-standard shake-flask method and subsequent analysis by High-Performance Liquid Chromatography (HPLC), are designed to ensure the generation of reliable and reproducible data, forming a self-validating system for laboratory investigation.

Introduction and Compound Overview

This compound is a highly functionalized heterocyclic compound. Its structure is built upon a pyridine core, which is a fundamental scaffold in numerous biologically active molecules. The pyridine ring is substituted with two chloro groups, a cyano group, and a methyl acetate moiety, making it a valuable and reactive intermediate in chemical synthesis.

Compounds within the dichloropyridine class, particularly those with cyano-functionalization, serve as essential building blocks in the synthesis of various agrochemicals and pharmaceuticals.[1] For instance, the 2,6-dichloro-3-cyanopyridine scaffold is a key intermediate for herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[1] Therefore, understanding the solubility of this compound is a critical first step in designing synthetic routes, developing purification strategies, and formulating final products. Solubility directly impacts reaction kinetics, ease of handling, and ultimately, the bioavailability of any derived active ingredient.

Physicochemical Properties and Predicted Solubility Behavior

A compound's solubility is governed by its physicochemical properties. The key descriptors for this compound are summarized below.

| Property | Value / Structure | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 39621-02-8 | BLDpharm[2] |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | ChemicalBook[3] |

| Molecular Weight | 245.06 g/mol | ChemicalBook[3] |

| Chemical Structure | - |

Structural Analysis and Qualitative Solubility Prediction:

The molecular structure provides significant insight into the compound's likely solubility behavior:

-

Lipophilic Character: The dichlorinated pyridine ring is inherently aromatic and hydrophobic, suggesting low solubility in aqueous media.

-

Polar Moieties: The presence of a cyano (-C≡N) group and a methyl ester (-COOCH₃) group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance.

-

Overall Balance: The molecule possesses a balance of lipophilic and polar characteristics. This suggests that while aqueous solubility is expected to be poor, the compound will likely exhibit good solubility in a range of polar aprotic organic solvents (e.g., Dimethyl Sulfoxide, Acetone, Acetonitrile) and moderate solubility in less polar solvents like Dichloromethane and Ethyl Acetate. It is predicted to be poorly soluble in non-polar hydrocarbon solvents such as hexanes. This is consistent with purification strategies for similar heterocyclic compounds, which often involve partitioning with ethers or recrystallization from mixtures like ethyl acetate and hexanes.[4]

Experimental Methodology for Solubility Determination

To generate accurate and reliable quantitative data, a rigorous experimental protocol is essential. The following sections detail the gold-standard shake-flask method for achieving thermodynamic equilibrium solubility, followed by a robust HPLC method for quantification.

Workflow for Solubility Assessment

The end-to-end process for determining solubility follows a logical sequence of steps designed to ensure accuracy and reproducibility. This workflow is critical for establishing a self-validating experimental system.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This method is the benchmark for determining thermodynamic solubility and is based on guidelines for pharmaceutical development.[5]

-

Objective: To create a saturated solution of the title compound in a specific solvent at a controlled temperature, ensuring thermodynamic equilibrium.

-

Materials:

-

This compound (high purity solid)

-

Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol, Acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

-

-

Procedure:

-